7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[4,5-b]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazole ring fused with a pyridine moiety. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to facilitate the efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazopyridines, carboxamides, and amines .
Scientific Research Applications
7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness: 7-Methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-4(8(12)13)11-7-6(5)9-3-10-7/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
SRERLVUJBULRCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1NC=N2)C(=O)O |
Origin of Product |
United States |
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